molecular formula C20H12O7 B12945486 Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin

Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin

Cat. No.: B12945486
M. Wt: 364.3 g/mol
InChI Key: VQRYGLOAHKMDHB-UHFFFAOYSA-N
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Description

Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is an impurity of Doxorubicin, an anthracycline antibiotic known for its anti-Gram-positive bacterial activity and broad antitumor spectrum. This compound is significant in the study of Doxorubicin’s properties and its various impurities.

Chemical Reactions Analysis

Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin, being an impurity of Doxorubicin, would undergo similar types of chemical reactions. These reactions include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is primarily used in scientific research to study the properties and impurities of Doxorubicin. Its applications span across various fields:

    Chemistry: Used to understand the chemical properties and reactions of Doxorubicin and its impurities.

    Biology: Helps in studying the biological activity and interactions of Doxorubicin.

    Medicine: Used in research to improve the efficacy and safety of Doxorubicin as an antitumor agent.

    Industry: Plays a role in quality control during the manufacturing process of Doxorubicin.

Mechanism of Action

The mechanism of action of Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is closely related to that of Doxorubicin. Doxorubicin works by intercalating DNA, thereby inhibiting the synthesis of macromolecules and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme critical for DNA replication and repair. The pathways involved include the generation of free radicals and the induction of oxidative stress, leading to cell death.

Comparison with Similar Compounds

Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is unique due to its specific structure and role as an impurity of Doxorubicin. Similar compounds include other impurities of Doxorubicin, such as:

  • Doxorubicin Hydrochloride Impurity 5
  • Doxorubicin Hydrochloride Impurity 6

These compounds share structural similarities with Doxorubicin but differ in their specific chemical modifications and properties.

Biological Activity

Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin, often referred to as Doxorubicin Hydrochloride Impurity 5, is a derivative of the well-known chemotherapeutic agent Doxorubicin. This compound is primarily recognized for its biological activity in cancer treatment, particularly due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, stability, and potential therapeutic applications.

PropertyValue
Molecular Formula C20_{20}H12_{12}O7_{7}
Molecular Weight 364.31 g/mol
CAS Number 25316-40-9
Category Pharmaceutical Impurity

This compound is classified as an impurity of Doxorubicin Hydrochloride and is used in various pharmaceutical applications due to its structural similarities and biological effects .

Doxorubicin and its derivatives exert their anticancer effects primarily through the inhibition of topoisomerase II, an enzyme critical for DNA replication. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells . The presence of the trideoxy-hexapyranosyl moiety in this compound may enhance its interaction with cellular targets compared to standard Doxorubicin.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to assess cell viability after treatment with this compound.

Results from MCF-7 Cell Line

In vitro studies conducted on the MCF-7 breast cancer cell line revealed significant cytotoxicity:

CompoundIC50_{50} (µg/ml)
Doxorubicin 11.14
Compound II 9.57
Compound IV 10.28

These results indicate that this compound exhibits enhanced cytotoxicity compared to standard Doxorubicin .

Stability Studies

The stability of this compound was assessed under various pH conditions. The compound demonstrated good stability at physiological pH (7.4), which is crucial for its potential therapeutic application.

pH LevelKobs_{obs} (min1^{-1})t1/2_{1/2} (min)
51.73×1031.73\times 10^{-3}400.57
6.53.37×1043.37\times 10^{-4}2056.37
7.49.98×1059.98\times 10^{-5}6943.88

The data suggest that more acidic conditions are required for hydrolysis, indicating a favorable profile for therapeutic use .

Combination Therapy Potential

Research has indicated that combining this compound with natural bioactive compounds can enhance the overall anticancer efficacy while potentially reducing adverse effects associated with traditional chemotherapy .

Clinical Relevance

The implications of this compound's activity extend beyond laboratory studies; it presents a potential avenue for improving treatment regimens for patients suffering from various malignancies by leveraging its unique structural characteristics and biological properties.

Properties

Molecular Formula

C20H12O7

Molecular Weight

364.3 g/mol

IUPAC Name

methyl 5,7,12-trihydroxy-6,11-dioxotetracene-2-carboxylate

InChI

InChI=1S/C20H12O7/c1-27-20(26)8-5-6-9-11(7-8)18(24)14-15(16(9)22)19(25)13-10(17(14)23)3-2-4-12(13)21/h2-7,21-22,24H,1H3

InChI Key

VQRYGLOAHKMDHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O)O

Origin of Product

United States

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